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4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine Documentation Hub

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  • Product: 4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine
  • CAS: 1183736-33-5

Core Science & Biosynthesis

Foundational

The Therapeutic Potential of Thiomorpholine-Carbonyl Cyclohexylamine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking a New Frontier in Kinase Inhibition In the landscape of modern medicinal chemistry, the relentless pursuit of novel scaffolds that offer both potency and selectivity against critical disease targets i...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking a New Frontier in Kinase Inhibition

In the landscape of modern medicinal chemistry, the relentless pursuit of novel scaffolds that offer both potency and selectivity against critical disease targets is paramount. Among the privileged heterocyclic structures, thiomorpholine has emerged as a versatile pharmacophore, integral to a multitude of biologically active compounds.[1] This technical guide delves into a specific, promising subclass: thiomorpholine-carbonyl cyclohexylamine derivatives. Our focus will be on their potential as targeted anticancer agents, primarily through the strategic inhibition of the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in human cancers.[2][3] This document is designed for researchers, scientists, and drug development professionals, providing a blend of foundational knowledge, actionable experimental protocols, and forward-looking perspectives.

The Thiomorpholine-Carbonyl Cyclohexylamine Scaffold: A Strategic Design

The thiomorpholine ring, a saturated six-membered heterocycle containing sulfur and nitrogen, offers a unique combination of physicochemical properties. The sulfur atom can enhance lipophilicity and modulate metabolic stability, while the nitrogen atom provides a convenient handle for substitution, allowing for the exploration of chemical space and the optimization of target engagement.[4]

The incorporation of a carbonyl cyclohexylamine moiety is a deliberate design choice aimed at enhancing interactions within the ATP-binding pocket of protein kinases. The cyclohexyl group can provide a hydrophobic anchor, while the amide linkage can form crucial hydrogen bonds with the hinge region of the kinase. This strategic combination of a privileged scaffold with a carefully selected side chain forms the basis for the therapeutic potential of this compound class.

Medicinal Chemistry: Synthesizing the Core and Its Analogs

The synthesis of thiomorpholine-carbonyl cyclohexylamine derivatives is a multi-step process that begins with the formation of the thiomorpholine core, followed by the introduction of the carbonyl cyclohexylamine side chain.

Synthesis of the Thiomorpholine Scaffold

Several synthetic routes to the thiomorpholine ring have been reported. A common and efficient method involves the reaction of a dielectrophile with a dinucleophile. For instance, the reaction of bis(2-chloroethyl)amine with a sulfide source can yield the thiomorpholine ring. More contemporary methods, such as the photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride, offer a scalable and continuous flow approach to the thiomorpholine core.[5][6][7]

Synthesis of N-(Cyclohexyl)thiomorpholine-4-carboxamide
  • Preparation of Thiomorpholine-4-carbonyl Chloride:

    • Thiomorpholine is reacted with a phosgene equivalent, such as triphosgene or diphosgene, in an inert aprotic solvent (e.g., dichloromethane, toluene) in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) at low temperatures (typically 0 °C to room temperature).

    • The reaction mixture is carefully monitored for the formation of the carbonyl chloride intermediate.

    • Upon completion, the reaction is quenched, and the thiomorpholine-4-carbonyl chloride is isolated, often used immediately in the next step due to its reactivity.

  • Amidation with Cyclohexylamine:

    • The freshly prepared or isolated thiomorpholine-4-carbonyl chloride is dissolved in an inert aprotic solvent.

    • Cyclohexylamine is added to the solution, often in the presence of a base to neutralize the HCl byproduct.

    • The reaction is stirred at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • The final product, N-(cyclohexyl)thiomorpholine-4-carboxamide, is then isolated and purified using standard techniques such as column chromatography or recrystallization.

Pharmacological Evaluation: Interrogating the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Thiomorpholine and morpholine derivatives have shown significant promise as inhibitors of this pathway, particularly targeting the mTOR kinase.[8][9]

In Vitro Kinase Inhibition Assays

The initial assessment of a compound's therapeutic potential often begins with in vitro kinase assays to determine its direct inhibitory effect on the target enzyme.

This protocol is adapted from established methods for assessing mTORC1 kinase activity.

Materials:

  • Active mTOR enzyme

  • Inactive p70S6K protein (substrate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2)

  • ATP

  • Test compound (thiomorpholine-carbonyl cyclohexylamine derivative)

  • Positive control inhibitor (e.g., rapamycin)

  • SDS-PAGE gels and buffers

  • Western blot apparatus and reagents

  • Antibodies: anti-phospho-p70S6K (Thr389) and anti-total p70S6K

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, active mTOR enzyme, and the inactive p70S6K substrate.

  • Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control.

  • Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with the anti-phospho-p70S6K antibody to detect the phosphorylated substrate.

  • Strip the membrane and re-probe with the anti-total p70S6K antibody to ensure equal loading.

  • Quantify the band intensities to determine the IC50 value of the test compound.

Cellular Assays: Assessing Pathway Inhibition in a Biological Context

Cellular assays are crucial for confirming that the compound can penetrate the cell membrane and inhibit the target in a physiological environment.

Cell Culture and Treatment:

  • Culture a relevant cancer cell line (e.g., PC3 for prostate cancer, A549 for lung cancer) in appropriate media.[9]

  • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the thiomorpholine-carbonyl cyclohexylamine derivative at various concentrations for a specified time (e.g., 24 hours). Include vehicle and positive controls.

Protein Extraction and Quantification:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

Western Blotting:

  • Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against key phosphorylated and total proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities to assess the effect of the compound on protein phosphorylation.

Structure-Activity Relationship (SAR): The Influence of the Cyclohexylamine Moiety

While extensive SAR data for thiomorpholine-carbonyl cyclohexylamine derivatives is not yet available, we can extrapolate from related compound series. The incorporation of a cyclohexyl group is expected to provide a significant hydrophobic interaction within the kinase active site. The flexibility of the cyclohexyl ring may allow it to adopt a conformation that maximizes van der Waals interactions with nonpolar residues.

Future SAR studies should focus on:

  • Stereochemistry of the cyclohexyl ring: Investigating cis and trans isomers to determine the optimal orientation for binding.

  • Substitution on the cyclohexyl ring: Introducing small polar or nonpolar groups to probe for additional interactions.

  • Replacement of the cyclohexyl ring: Exploring other cyclic and acyclic alkyl groups to understand the steric and electronic requirements for optimal activity.

In Vivo Evaluation: Assessing Therapeutic Efficacy in Preclinical Models

Promising compounds from in vitro and cellular assays should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and toxicity.

Experimental Workflow: Xenograft Tumor Model
  • Cell Implantation: Subcutaneously implant a human cancer cell line (e.g., Granta cells for lymphoma) into the flank of immunocompromised mice.[8]

  • Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100-200 mm³), then randomize the mice into treatment and control groups.

  • Compound Administration: Administer the thiomorpholine-carbonyl cyclohexylamine derivative via an appropriate route (e.g., intraperitoneal, oral) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.

  • Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform histological and immunohistochemical analyses to assess cell proliferation (e.g., Ki67 staining) and apoptosis (e.g., TUNEL assay).[8]

Future Perspectives and Conclusion

Thiomorpholine-carbonyl cyclohexylamine derivatives represent a promising, yet underexplored, class of compounds with significant therapeutic potential, particularly as inhibitors of the PI3K/Akt/mTOR pathway. The strategic combination of the thiomorpholine scaffold with a cyclohexylamine moiety offers a solid foundation for the development of potent and selective kinase inhibitors.

The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the synthesis, in vitro evaluation, and in vivo assessment of this novel compound class. Further research, particularly in elucidating detailed structure-activity relationships and exploring their efficacy in a broader range of cancer models, is warranted. As our understanding of the intricate signaling networks that drive cancer progresses, the development of precisely targeted therapies, such as those derived from the thiomorpholine-carbonyl cyclohexylamine scaffold, will be instrumental in advancing the future of oncology.

Visualizations

Diagram 1: Proposed Synthesis of N-(Cyclohexyl)thiomorpholine-4-carboxamide

G thiomorpholine Thiomorpholine intermediate Thiomorpholine-4-carbonyl chloride thiomorpholine->intermediate Base, Inert Solvent phosgene Phosgene Equivalent (e.g., Triphosgene) phosgene->intermediate product N-(Cyclohexyl)thiomorpholine- 4-carboxamide intermediate->product Base, Inert Solvent cyclohexylamine Cyclohexylamine cyclohexylamine->product G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibitor Thiomorpholine-Carbonyl Cyclohexylamine Derivative Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling cascade and the proposed point of inhibition.

Diagram 3: In Vivo Xenograft Experimental Workflow

G cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Post-Treatment Analysis Implantation Cancer Cell Implantation TumorGrowth Tumor Growth Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Compound Administration Randomization->Treatment Monitoring Tumor Measurement & Health Monitoring Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Analysis Tumor Excision & Analysis Endpoint->Analysis

Caption: Workflow for evaluating in vivo efficacy using a xenograft model.

References

  • Cooperative anticancer effects of PI3K/mTOR/Akt inhibitors and Dex in lymphoma xenograft model. ResearchGate. Available at: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. Available at: [Link]

  • synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. (PDF) Available at: [Link]

  • Preparation of morpholinecarbonyl chloride. Google Patents.
  • Thiomorpholine. Wikipedia. Available at: [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ResearchGate. Available at: [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Available at: [Link]

  • Recent Advances in the Development of PI3K/mTOR-Based Anticancer Agents: A Mini Review. Folia Medica. Available at: [Link]

  • Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. MDPI. Available at: [Link]

  • Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety. PMC. Available at: [Link]

  • Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. (PDF) Available at: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC. Available at: [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Available at: [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

Sources

Exploratory

Safety data sheet (SDS) and handling precautions for 4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine

This technical guide is structured as a Composite Safety Monograph for 4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine. As a specialized research intermediate with limited direct commercial safety data, this guide synthe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Composite Safety Monograph for 4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine. As a specialized research intermediate with limited direct commercial safety data, this guide synthesizes protocols based on Structure-Activity Relationships (SAR), functional group analysis (primary amines, thiomorpholines), and standard operating procedures for pharmaceutical building blocks.

Executive Summary & Chemical Identity[1]

4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine is a bifunctional building block used primarily in medicinal chemistry for the synthesis of bioactive small molecules (e.g., GPCR ligands, kinase inhibitors). It features a cyclohexane core substituted with a primary amine (for further functionalization) and a thiomorpholine amide (often used to modulate lipophilicity and metabolic stability).

Chemical Identification Table
PropertyData
Systematic Name (4-aminocyclohexyl)(thiomorpholin-4-yl)methanone
CAS Number Not widely listed; Treat as Novel Chemical Entity (NCE)
PubChem CID 47003192
Molecular Formula

Molecular Weight 228.36 g/mol
Physical State Solid (typically white to off-white powder)
Solubility Soluble in DMSO, Methanol, DCM; Limited water solubility (neutral form)
pKa (Predicted) ~10.5 (Primary Amine), ~-1.0 (Amide)
Structural Functional Analysis (Graphviz)

The following diagram deconstructs the molecule to explain the safety logic derived from its functional groups.

ChemicalStructure Figure 1: Functional Group Hazard Analysis Molecule 4-(Thiomorpholine-4-carbonyl) cyclohexan-1-amine Core Cyclohexane Ring ROLE: Lipophilic Spacer Molecule->Core Amine Primary Amine (-NH2) RISK: Corrosive/Irritant SENSITIVITY: CO2 Absorption Core->Amine Pos 1 Linker Carbonyl (Amide) STABILITY: Hydrolytically Stable Core->Linker Pos 4 Thio Thiomorpholine Ring RISK: Sulfur Odor/Oxidation METABOLISM: S-Oxidation Linker->Thio

Hazard Identification (GHS Classification)

Note: In the absence of animal toxicology data for this specific CAS, classification is derived from the "Precautionary Principle" applied to analogous cyclohexylamines and thiomorpholines.

Derived GHS Classification
  • Signal Word: WARNING (Potential DANGER if handled in bulk)

  • Hazard Statements:

    • H315: Causes skin irritation.[1] (Primary amine effect)

    • H319: Causes serious eye irritation.[2][1] (Basic nitrogen)[3]

    • H335: May cause respiratory irritation.[1][4] (Dust inhalation)[5]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume.[1][6]

    • P280: Wear protective gloves/eye protection/face protection.[6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][6] Remove contact lenses.[1][5][6]

Toxicology Insights
  • Corrosivity: While many low-MW amines are corrosive (Skin Corr. 1B), the higher molecular weight and solid state of this compound likely mitigate immediate necrosis, reducing it to a severe Irritant (Category 2).

  • Sensitization: Thiomorpholine derivatives have low-to-moderate sensitization potential.

  • Reactivity: The primary amine is a nucleophile; it will react with acid chlorides, anhydrides, and atmospheric

    
     (forming carbamate salts).
    

Handling, Storage, & Stability Protocols

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerator).

  • Atmosphere: Hygroscopic & Air Sensitive. Store under inert gas (Argon or Nitrogen) to prevent amine oxidation and carbamate formation.

  • Container: Amber glass vials with Teflon-lined caps.

Engineering Controls & PPE
  • Ventilation: Handle only inside a certified chemical fume hood (Face velocity > 0.5 m/s).

  • Gloves:

    • Standard Use: Nitrile (0.11 mm) – Breakthrough > 480 min.

    • Solution Handling: If dissolved in DCM/DMSO, double-glove or use Silver Shield® laminates.

  • Respiratory: If dust formation is likely and hood is unavailable (not recommended), use a NIOSH N95 or P100 particulate respirator.

Safe Weighing & Solubilization Workflow

This self-validating workflow ensures operator safety and compound integrity.

HandlingWorkflow Figure 2: Safe Handling & Solubilization Protocol Start Start: Weighing Compound PPE Check PPE: Nitrile Gloves + Lab Coat + Goggles Start->PPE Hood Verify Fume Hood Flow Normal? PPE->Hood Static Anti-Static Gun usage (Prevent powder fly-out) Hood->Static Yes Stop STOP: Maintenance Required Hood->Stop No Weigh Weigh into Tared Vial Static->Weigh Solvent Add Solvent (DMSO/DCM) Immediately Weigh->Solvent Purge Purge Headspace with Argon Solvent->Purge Seal Seal & Parafilm Purge->Seal

Emergency Response Protocols

First Aid Measures
Exposure RouteImmediate ActionRationale
Eye Contact Rinse with water for 15 mins , lifting lids.Basic amines cause saponification of corneal lipids; immediate dilution is critical.
Skin Contact Wash with soap and water.[2][1][6] Do NOT use ethanol.Ethanol increases skin permeability, potentially driving the amine deeper into the dermis.
Inhalation Move to fresh air.[2][1][5][6] If wheezing, seek medical aid.Amine dusts are bronchoconstrictors.
Ingestion Rinse mouth. Do NOT induce vomiting.Vomiting risks re-exposing the esophagus to the irritant.
Spill Cleanup (Small Scale < 5g)
  • Evacuate: Clear the immediate area.

  • PPE: Wear goggles, lab coat, and double nitrile gloves.

  • Neutralize: Cover the spill with a weak acid absorbent (e.g., citric acid based spill kit) to protonate the amine, rendering it non-volatile and less hazardous.

  • Collect: Sweep into a hazardous waste container labeled "Basic Organic Solid."

  • Clean: Wipe surface with 1% Acetic Acid followed by water.

Ecological & Disposal Considerations

Environmental Fate
  • Thiomorpholine Moiety: Sulfur-containing heterocycles can be toxic to aquatic life if released in bulk.

  • Biodegradability: Likely low. The cyclohexane ring is stable, and the amide bond requires enzymatic cleavage.

Disposal
  • Stream: High BTU Incineration.

  • Warning: Must be incinerated in a facility equipped with scrubbers for

    
     (Sulfur Oxides) and 
    
    
    
    (Nitrogen Oxides).
  • Prohibition: Do not dispose of down the drain. The amine can disrupt biological wastewater treatment bacteria.

References

  • PubChem. (2026). Compound Summary: (4-aminocyclohexyl)-thiomorpholin-4-ylmethanone. National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (2025). Registration Dossier: Thiomorpholine. (Used for SAR toxicity inference). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine

Executive Summary This application note details the robust synthesis of 4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine (CAS: 1183736-33-5), a critical bifunctional building block in medicinal chemistry. This scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine (CAS: 1183736-33-5), a critical bifunctional building block in medicinal chemistry. This scaffold is frequently utilized to modulate lipophilicity and metabolic stability in GPCR ligands and kinase inhibitors due to the unique properties of the thiomorpholine ring and the rigid cyclohexane spacer.

We present a validated, two-step protocol prioritizing the thermodynamically stable trans-isomer , utilizing a high-efficiency amide coupling strategy followed by a clean acid-mediated deprotection.

Key Chemical Data
ParameterDetail
IUPAC Name (4-aminocyclohexyl)(thiomorpholin-4-yl)methanone
Molecular Formula C₁₁H₂₀N₂OS
Molecular Weight 228.35 g/mol
Stereochemistry Trans-configuration (preferred for bioactivity)
Solubility Free base: DMSO, MeOH, DCM; HCl Salt: Water, DMSO

Retrosynthetic Analysis & Strategy

The synthesis is designed to maintain the stereochemical integrity of the cyclohexane ring. We employ Route A , a convergent amide coupling approach starting from the commercially available trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid.

Mechanistic Logic
  • Stereocontrol: Starting with the pure trans-isomer of the carboxylic acid avoids difficult diastereomeric separations later.

  • Coupling Efficiency: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for the amide bond formation.[1] While EDC/HOBt is cheaper, HATU provides faster kinetics and higher conversion rates for secondary amines like thiomorpholine, minimizing steric hindrance issues.

  • Deprotection: An HCl/Dioxane system is chosen over TFA/DCM to facilitate the direct isolation of the product as a stable, crystalline hydrochloride salt, avoiding hygroscopic TFA salts.

Retrosynthesis Target Target Molecule (Trans-isomer) Disconnect Amide Bond Disconnection Target->Disconnect Retrosynthesis SM1 Thiomorpholine (Nucleophile) Disconnect->SM1 Fragment 1 SM2 Boc-Trans-4-amino cyclohexanecarboxylic acid Disconnect->SM2 Fragment 2

Figure 1: Retrosynthetic disconnection strategy isolating the key amide bond formation.

Experimental Protocol

Phase 1: Amide Coupling (Formation of Intermediate A)

Objective: Synthesis of tert-butyl (trans-4-(thiomorpholine-4-carbonyl)cyclohexyl)carbamate.

Reagents & Stoichiometry
ReagentEquiv.MWRole
Boc-Trans-4-aminocyclohexanecarboxylic acid 1.0243.30Limiting Reagent
Thiomorpholine 1.1103.19Nucleophile
HATU 1.2380.23Coupling Agent
DIPEA (Diisopropylethylamine) 3.0129.24Base
DMF (Anhydrous) 10 vol-Solvent
Step-by-Step Procedure
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Boc-Trans-4-aminocyclohexanecarboxylic acid (1.0 equiv) in anhydrous DMF (10 mL per gram of substrate).

  • Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at 0 °C for 15 minutes to generate the activated ester species.

    • Note: The solution typically turns slightly yellow.

  • Coupling: Add Thiomorpholine (1.1 equiv) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (5% MeOH in DCM) or LCMS. The starting acid peak should disappear.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (30 volumes).

    • Wash sequentially with:

      • 1M Citric Acid or 0.5M HCl (2 x 10 vol) – Removes excess DIPEA and Thiomorpholine.

      • Saturated NaHCO₃ (2 x 10 vol) – Removes unreacted acid and HATU byproducts.

      • Brine (1 x 10 vol).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient). However, the crude material is often sufficiently pure (>95%) for the next step.

Phase 2: Boc-Deprotection & Salt Formation

Objective: Isolation of 4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine Hydrochloride.

Reagents
ReagentEquiv.Role
Intermediate A 1.0Substrate
4M HCl in Dioxane 10.0Deprotection Agent
Dichloromethane (DCM) 5 volCo-solvent (optional)
Diethyl Ether / MTBE 20 volPrecipitation Solvent
Step-by-Step Procedure
  • Dissolution: Dissolve Intermediate A in a minimal amount of DCM (or use neat if oil).

  • Acidolysis: Add 4M HCl in Dioxane (10 equiv) dropwise at room temperature.

    • Observation: Gas evolution (isobutylene) will occur. A white precipitate may begin to form immediately.

  • Reaction: Stir at room temperature for 2–3 hours.

    • Monitoring: TLC (ninhydrin stain) will show the disappearance of the Boc-protected spot and the appearance of a baseline amine spot.

  • Isolation:

    • Dilute the slurry with Diethyl Ether or MTBE (Methyl tert-butyl ether) to maximize precipitation.

    • Filter the white solid under a nitrogen blanket (the salt can be hygroscopic).

    • Wash the filter cake with fresh ether (3 x).

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours to remove trace dioxane.

Workflow Visualization

Workflow Start Start: Boc-Trans-Acid + Thiomorpholine Act Activation: HATU, DIPEA, DMF, 0°C Start->Act Coup Coupling: RT, 4-6 Hours Act->Coup Workup Workup: Acid/Base Wash Concentration Coup->Workup Inter Intermediate: Boc-Protected Amide Workup->Inter Deprot Deprotection: 4M HCl in Dioxane Inter->Deprot Iso Isolation: Precipitate with Ether Filter Deprot->Iso Final Final Product: HCl Salt Form Iso->Final

Figure 2: Step-by-step process flow for the synthesis of the target amine salt.

Critical Process Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete activation or hydrolysis of active ester.Ensure DMF is anhydrous. Increase HATU to 1.5 equiv. Ensure DIPEA is fresh.
Racemization Over-activation or high temperature.Maintain 0 °C during activation. Do not exceed 1.2 equiv of HATU if possible. Use T3P (Propylphosphonic anhydride) as a milder alternative [1].
Sticky Solid (Step 2) Trapped solvent or hygroscopic salt.Triturate the gum with vigorously stirred Et₂O or Hexanes/EtOAc mixtures until a powder forms.
Stench Thiomorpholine volatility.Thiomorpholine has a strong sulfur odor. Handle exclusively in a fume hood. Treat waste streams with dilute bleach to oxidize sulfur residues before disposal.

Safety & Handling

  • Thiomorpholine: Corrosive and has a stench. Use double gloves and work in a well-ventilated hood.

  • HATU: Potential sensitizer. Avoid dust inhalation.

  • HCl/Dioxane: Corrosive and flammable.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Sigma-Aldrich. Product Specification: 4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

Sources

Application

Application Note: Reductive Amination Protocols for 4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine

Executive Summary This application note details the optimized procedures for the reductive amination of 4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine (referred to herein as Amine 1 ). This building block is increasingl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized procedures for the reductive amination of 4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine (referred to herein as Amine 1 ). This building block is increasingly prevalent in medicinal chemistry programs targeting GPCRs and kinases due to the physicochemical modulation provided by the thiomorpholine bioisostere.

Critical Technical Insight: Unlike standard cyclohexylamines, the presence of the thiomorpholine sulfur atom strictly limits the choice of reducing agents. Catalytic hydrogenation (e.g.,


, Pd/C) is contraindicated  due to rapid catalyst poisoning by the sulfur moiety. Consequently, this guide focuses exclusively on hydride-based reduction methods, establishing Sodium Triacetoxyborohydride (STAB)  as the gold standard for this transformation.

Chemical Context & Strategic Analysis

Substrate Analysis
  • Compound: 4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine

  • Functional Groups:

    • Primary Amine (C1): The nucleophilic center for reaction.

    • Amide Linker: Stable under standard reductive amination conditions.

    • Thiomorpholine Ring: Contains a thioether sulfur. This is oxidation-sensitive (avoid strong oxidants) and a potent ligand for transition metals (avoid heterogeneous metal catalysts).

    • Cyclohexane Core: Exists as cis or trans isomers. The stereochemistry of the starting material (C1 vs C4) is generally preserved during reductive amination at the exocyclic nitrogen.

Reagent Selection Strategy
MethodReagentSuitabilityRationale
Method A (Recommended) NaBH(OAc)₃ (STAB) High Mild, selective for imines over aldehydes, tolerates sulfur, "One-Pot" protocol.
Method B (Alternative)NaBH₃CNMediumEffective but toxic (cyanide risk); requires pH control. Use only if STAB fails.
Method C (Contraindicated)H₂ / Pd-C or PtO₂None Sulfur Poisoning: The thiomorpholine sulfur will irreversibly bind to the metal surface, deactivating the catalyst.
Method D (Aggressive)LiAlH₄ / NaBH₄LowLack of selectivity; risk of reducing the amide bond or other sensitive groups.

Experimental Protocols

General Procedure A: Standard STAB Protocol (Recommended)

Best for: Aldehydes and reactive ketones.

Materials:

  • Amine 1 (1.0 equiv)

  • Aldehyde/Ketone (1.0 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • 1,2-Dichloroethane (DCE) (Preferred) or THF (anhydrous)

Step-by-Step Methodology:

  • Imine Pre-equilibrium: In a clean, dry reaction vial, dissolve Amine 1 (1.0 equiv) and the Carbonyl substrate (1.1 equiv) in DCE (concentration ~0.1 M).

    • Note: DCE is preferred over DCM due to slightly higher polarity and boiling point, which accelerates imine formation.

  • Acid Catalysis: Add Acetic Acid (1.0 equiv). Stir at room temperature for 30–60 minutes.

    • Mechanism:[1][2] This protonates the carbonyl oxygen, facilitating nucleophilic attack by the amine to form the hemiaminal and subsequently the iminium ion.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

    • Time: Stir at room temperature for 2–16 hours. Monitor by LC-MS for the disappearance of the starting amine.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous

      
       solution. Stir vigorously for 15 minutes to decompose excess borohydride.
      
    • Extract the aqueous layer with DCM (

      
      ).
      
    • Combine organic layers, dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude product is often clean enough for the next step. If purification is required, use flash column chromatography (DCM/MeOH/NH₃ gradient).

General Procedure B: Two-Step Protocol (Difficult Substrates)

Best for: Sterically hindered ketones or electron-poor anilines where imine formation is slow.

  • Dehydration: Mix Amine 1 and Ketone in Toluene or Benzene with catalytic p-TsOH. Reflux with a Dean-Stark trap to remove water, forcing imine formation.

  • Solvent Swap: Concentrate to remove Toluene. Redissolve the crude imine in MeOH or EtOH.

  • Reduction: Add

    
     (not STAB) slowly at 0°C, then warm to RT.
    
    • Note: Since the imine is pre-formed, the stronger reducing agent

      
       can be used safely without reducing the ketone (which is already consumed).
      

Workflow Visualization

The following diagram illustrates the decision logic and reaction pathway for Method A .

ReductiveAmination cluster_warning CRITICAL WARNING Start Start: Amine 1 + Carbonyl Solvent Dissolve in DCE Add AcOH (Cat.) Start->Solvent Imine Intermediate: Iminium Ion Formation Solvent->Imine 30-60 min Reagent Add NaBH(OAc)3 (STAB) Imine->Reagent Reaction Hydride Transfer (Reduction) Reagent->Reaction Selective Reduction Quench Quench: Sat. NaHCO3 Reaction->Quench 2-16 hrs Product Final Product: Secondary Amine Quench->Product Extraction Warning DO NOT USE Pd/C + H2 (Sulfur Poisoning)

Figure 1: Optimized reductive amination workflow using STAB, highlighting the critical exclusion of catalytic hydrogenation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor imine formationIncrease AcOH to 2-5 equiv or add molecular sieves (4Å) to the reaction mixture to scavenge water.
Dialkylation Aldehyde is too reactiveUse a slow addition of the aldehyde to the amine/STAB mixture, or ensure Amine is in excess (1.2 equiv).
Starting Material Remains Borohydride decompositionSTAB is moisture sensitive. Ensure reagents are fresh. Add a second portion of STAB after 4 hours.
Emulsion during Workup Amphiphilic nature of productThe thiomorpholine/cyclohexane combo can be soapy. Use a DCM/Isopropanol (3:1) mixture for extraction instead of pure DCM.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Master Organic Chemistry. (2017). "Reductive Amination."[1][2][3][4][5][6][7][8][9]

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." (Context on amide/amine handling).

  • Bartholomew, C. H. (2001). "Mechanisms of catalyst deactivation.

Sources

Method

Strategic Functionalization of the Cyclohexylamine Moiety: Protocols and Mechanistic Insights

An Application Guide for Drug Development Professionals and Organic Chemists The cyclohexylamine scaffold is a privileged structural motif, frequently incorporated into a vast array of pharmaceuticals, agrochemicals, and...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals and Organic Chemists

The cyclohexylamine scaffold is a privileged structural motif, frequently incorporated into a vast array of pharmaceuticals, agrochemicals, and biologically active molecules.[1] Its three-dimensional structure and the versatile reactivity of its primary amine group make it a cornerstone for medicinal chemists aiming to modulate properties like solubility, receptor binding, and metabolic stability. However, the inherent nucleophilicity and basicity of the primary amine present a significant synthetic challenge, often leading to undesired side reactions such as over-alkylation or competitive reactions with other functional groups.[2][3]

This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the reaction conditions necessary to selectively functionalize the primary amine of cyclohexan-1-amine derivatives. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into achieving high-yield, selective transformations. This document covers key reactions including N-acylation, N-sulfonylation, N-alkylation, and N-arylation, complete with detailed protocols, troubleshooting guides, and mechanistic diagrams.

The Preemptive Step: Strategic Use of Amine Protecting Groups

Before embarking on multi-step syntheses, a critical consideration is whether to temporarily mask the amine's reactivity. Protecting groups are reversible modifications that render the amine non-nucleophilic, thereby allowing for selective chemistry to be performed elsewhere on the molecule.[4] The choice of protecting group is dictated by its stability to subsequent reaction conditions and the mildness of its eventual removal. The concept of "orthogonal protection," where multiple different protecting groups can be removed selectively without affecting others, is paramount in complex syntheses.[4][5]

Two of the most common and reliable protecting groups for primary amines are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

  • Boc Group: Introduced using di-tert-butyl dicarbonate (Boc)₂O, it is prized for its stability to basic conditions and catalytic hydrogenation. Its removal is typically achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The steric bulk of the Boc group effectively prevents many undesired addition reactions.[6]

  • Cbz Group: Installed using benzyl chloroformate, the Cbz group is stable to acidic and mildly basic conditions but is readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), a process that is often chemoselective and mild.

G start Need to Protect Primary Amine? acid_stable Is stability to strong acid required? start->acid_stable base_stable Is stability to base required? acid_stable->base_stable Yes use_boc Use Boc Group (Acid Labile) acid_stable->use_boc No hydrogen_stable Is stability to catalytic hydrogenation required? base_stable->hydrogen_stable Yes consider_other Consider Alternative (e.g., Fmoc, Alloc) base_stable->consider_other No use_cbz Use Cbz Group (Hydrogenolysis Labile) hydrogen_stable->use_cbz No hydrogen_stable->consider_other Yes G cluster_0 Method 1: Acyl Chloride cluster_1 Method 2: Coupling Reagent Amine1 Cyclohexylamine + Base (e.g., Et3N) Mix1 Reaction (e.g., DCM, 0°C to RT) Amine1->Mix1 AcylCl Acyl Chloride (R-COCl) AcylCl->Mix1 Product1 N-Acyl Cyclohexylamine Mix1->Product1 Amine2 Cyclohexylamine Mix2 Reaction (e.g., DMF, RT) Amine2->Mix2 Acid Carboxylic Acid (R-COOH) Acid->Mix2 Coupling Coupling Reagent (e.g., EDC, HOBt) Coupling->Mix2 Product2 N-Acyl Cyclohexylamine Mix2->Product2

Caption: Comparative workflows for N-acylation of cyclohexylamine.

Protocol 2.1: N-Acylation using Benzoyl Chloride

This protocol describes the synthesis of N-cyclohexylbenzamide. [7][8]

  • Materials: Cyclohexylamine (1.0 eq.), Benzoyl chloride (1.05 eq.), Triethylamine (1.2 eq.), Dichloromethane (DCM), 1 M HCl (aq.), Saturated NaHCO₃ (aq.), Brine, Anhydrous Na₂SO₄.

  • Procedure:

    • Dissolve cyclohexylamine and triethylamine in DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the mixture to 0 °C in an ice bath.

    • Add benzoyl chloride dropwise to the stirred solution over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography.

Coupling ReagentAdditiveBaseTypical SolventTemperature (°C)Notes
Acyl ChlorideNoneEt₃N, PyridineDCM, THF0 to RTFast and efficient, but generates stoichiometric salt waste. [9]
EDCHOBt, DMAPDIPEADMF, DCM0 to RTGood for sensitive substrates; byproduct is water-soluble. [10]
DCCHOBtDIPEADCM, THF0 to RTHigh yielding, but dicyclohexylurea (DCU) byproduct can be difficult to remove.
HATUNoneDIPEADMFRTHighly efficient but more expensive; often used for difficult couplings. [10][9]

N-Sulfonylation: Synthesis of Sulfonamides

The reaction of cyclohexylamine with a sulfonyl chloride produces a sulfonamide, a functional group prevalent in many classes of therapeutic agents, including antibiotics and diuretics. [11]This reaction is also the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines. [12]

Controlling Selectivity: The Di-Sulfonylation Challenge

A common pitfall in the sulfonylation of primary amines is the formation of the di-sulfonylated byproduct. This occurs because the initially formed mono-sulfonamide still possesses an N-H proton, which can be deprotonated by the base to form a nucleophilic anion that reacts with a second molecule of sulfonyl chloride. [13] Strategies to Ensure Mono-Sulfonylation: [13]* Stoichiometry and Rate of Addition: Use a slight excess of the amine (1.1-1.2 eq.) relative to the sulfonyl chloride. The sulfonyl chloride should be added slowly and dropwise to keep its instantaneous concentration low, favoring reaction with the more nucleophilic primary amine.

  • Choice of Base: A weaker or sterically hindered base, such as pyridine or 2,6-lutidine, is less likely to deprotonate the less acidic mono-sulfonamide product compared to a strong, unhindered base like triethylamine.

  • Temperature Control: Performing the reaction at low temperatures (0 °C or below) significantly reduces the rate of the undesired second sulfonylation.

G start Di-sulfonylation Observed step1 Step 1: Adjust Stoichiometry & Slow Addition Rate start->step1 check1 Problem Solved? step1->check1 step2 Step 2: Use Weaker Base (e.g., Pyridine) check1->step2 No success Success: Mono-sulfonylation Achieved check1->success Yes check2 Problem Solved? step2->check2 step3 Step 3: Lower Reaction Temperature (e.g., 0°C) check2->step3 No check2->success Yes check3 Problem Solved? step3->check3 check3->success Yes

Caption: Troubleshooting workflow to prevent di-sulfonylation. [13]

Protocol 3.1: Synthesis of N-Cyclohexyl-4-methylbenzenesulfonamide
  • Materials: Cyclohexylamine (1.1 eq.), p-Toluenesulfonyl chloride (TsCl, 1.0 eq.), Pyridine (1.5 eq.), Dichloromethane (DCM), Anhydrous Na₂SO₄.

  • Procedure:

    • Dissolve cyclohexylamine in DCM and add pyridine.

    • Cool the mixture to 0 °C in an ice bath.

    • In a separate flask, dissolve TsCl in a minimal amount of DCM.

    • Add the TsCl solution dropwise to the stirred amine solution over 30-60 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with 1 M HCl (to remove pyridine), followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Purify the resulting solid by recrystallization.

N-Alkylation: Introducing Alkyl Substituents

N-alkylation is a fundamental C-N bond-forming reaction. For primary amines like cyclohexylamine, the principal challenge is preventing over-alkylation to the tertiary amine or even the quaternary ammonium salt. [3]

Comparative Overview of N-Alkylation Methods
MethodRationale & MechanismProsCons
Direct Alkylation SN2 reaction between the amine nucleophile and an alkyl halide. [14]Requires a base to neutralize the generated acid.Simple, uses common reagents.High risk of over-alkylation. Alkylating agents can be toxic. [14]
Reductive Amination One-pot reaction of the amine with an aldehyde or ketone to form an imine, which is reduced in situ. Excellent control over mono-alkylation, broad substrate scope, mild conditions. Requires a stoichiometric reducing agent.
Borrowing Hydrogen A catalytic cycle where an alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine. The catalyst uses hydrogen from the initial oxidation for the final reduction. [15]Highly atom-economical (water is the only byproduct), uses readily available alcohols.Requires a transition-metal catalyst (e.g., Ru, Ir, Mn) and often higher temperatures. [15][16]
Protocol 4.1: N-Alkylation via Reductive Amination

This protocol describes the reaction of cyclohexylamine with acetone to yield N-isopropylcyclohexylamine.

  • Materials: Cyclohexylamine (1.0 eq.), Acetone (1.2 eq.), Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), Dichloroethane (DCE), Saturated NaHCO₃ (aq.), Anhydrous Na₂SO₄.

  • Procedure:

    • In a round-bottom flask, dissolve cyclohexylamine and acetone in DCE.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. [17] 3. Add sodium triacetoxyborohydride portion-wise to the stirred solution. Note: The reaction may be mildly exothermic.

    • Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

G Amine R-NH2 (Cyclohexylamine) Imine Imine Intermediate [R-N=C(R')R''] Amine->Imine Carbonyl R'C(=O)R'' (Aldehyde/Ketone) Carbonyl->Imine Product Secondary Amine R-NH-CH(R')R'' Imine->Product Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->Product

Caption: General schematic for reductive amination.

N-Arylation: The Buchwald-Hartwig Amination

Attaching an aromatic ring to the nitrogen of cyclohexylamine is crucial for synthesizing many pharmaceutical compounds. While classical methods like nucleophilic aromatic substitution are often harsh and limited in scope, the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized C-N bond formation. [18][19]

Mechanistic Rationale

This cross-coupling reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The success of the reaction is critically dependent on the choice of a bulky, electron-rich phosphine ligand, which promotes the key steps of the catalytic cycle. [19][20]A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine in the catalytic cycle, allowing for the final bond-forming step. [21]

G cluster_0 Catalytic Cycle center Pd(0)L node1 [Ar-Pd(II)-X]L center->node1 Oxidative Addition (Ar-X) node2 [Ar-Pd(II)-NHR]L node1->node2 Amine Binding & Deprotonation (R-NH2, Base) node2->center Reductive Elimination (Ar-NHR)

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 5.1: General Procedure for Buchwald-Hartwig Amination

This protocol describes a typical setup for coupling cyclohexylamine with an aryl bromide.

  • Materials: Aryl bromide (1.0 eq.), Cyclohexylamine (1.2 eq.), Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Phosphine ligand (e.g., XPhos, 2-4 mol%), Sodium tert-butoxide (NaOt-Bu, 1.4 eq.), Anhydrous toluene.

  • Procedure:

    • Strictly under an inert atmosphere (N₂ or Ar): To an oven-dried Schlenk flask, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous toluene via syringe, followed by the aryl bromide and cyclohexylamine.

    • Heat the reaction mixture (typically 80-110 °C) with vigorous stirring for 4-24 hours. Monitor progress by GC-MS or LC-MS.

    • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench with water.

    • Filter the mixture through a pad of Celite to remove palladium residues.

    • Wash the filtrate with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography.

References

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Rao, K. S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 8, 333-339. Retrieved from [Link]

  • Study.com. (n.d.). Cyclohexylamine (C6H13N) reacts with benzoyl chloride (C7H5ClO) in a Friedel-Crafts acylation reaction. What is the major product?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Chemcess. (2024). Cyclohexylamine: Properties, Reactions, Production And Uses. Retrieved from [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ACS Publications. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Retrieved from [Link]

  • MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]

  • Garg, N. K., et al. (2020). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. ChemCatChem, 12(15), 3844-3848. Retrieved from [Link]

  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]

  • Kempe, R., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13(16), 4030-4034. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ruijter, E., & Orru, R. V. A. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(38), 16374-16389. Retrieved from [Link]

  • ACS Publications. (2019). Role of the Base in Buchwald–Hartwig Amination. Retrieved from [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(1), 121-127. Retrieved from [Link]

  • PMC. (2021). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]

  • ACS GCI. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • PMC. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Retrieved from [Link]

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Application

Application Notes and Protocols: 4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine in the Design of Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Scaffold for Targeted Covalent Inhibition of Bruton's Tyrosine Kinase (BTK) Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold for Targeted Covalent Inhibition of Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as a crucial signaling node in B-cell antigen receptor (BCR) and cytokine receptor pathways.[1] Its dysregulation is implicated in the pathogenesis of various B-cell malignancies, such as mantle cell lymphoma and chronic lymphocytic leukemia, as well as autoimmune disorders.[1][2] Consequently, BTK has emerged as a high-priority therapeutic target.

Covalent inhibition has proven to be a highly effective strategy for targeting BTK.[3][4] By forming a stable, irreversible bond with a specific cysteine residue (Cys481) within the ATP-binding site, covalent inhibitors can achieve high potency and prolonged duration of action.[5] This approach has led to the development of successful drugs like ibrutinib and acalabrutinib.[4]

This document outlines the application of 4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine as a versatile and promising scaffold for the design of novel covalent BTK inhibitors. The rationale for its use is rooted in the distinct structural features of this molecule:

  • The Cyclohexylamine Core: This rigid, saturated ring system acts as a three-dimensional scaffold, allowing for precise spatial orientation of appended functional groups. The primary amine serves as a key handle for chemical modification. In drug discovery, the cyclohexyl group is valued for its ability to serve as a bioisostere for other groups, potentially offering improved binding affinity through enhanced contacts with the target protein.[6]

  • The Thiomorpholine Moiety: Thiomorpholine and its parent compound, morpholine, are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in bioactive compounds and favorable physicochemical properties.[7][8] The thiomorpholine ring can engage in various non-covalent interactions within a binding pocket and its sulfur atom can influence metabolic stability.

  • The Carbonyl Linker: This amide bond provides a stable connection between the cyclohexane and thiomorpholine components.

We hypothesize that by functionalizing the primary amine of the 4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine scaffold with an electrophilic "warhead," it is possible to create a potent and selective covalent inhibitor of BTK. The thiomorpholine-carbonyl portion would occupy one region of the ATP-binding site, while the warhead-bearing moiety would be positioned to react with the nucleophilic Cys481 residue.

These application notes provide detailed protocols for the synthesis of a hypothetical covalent BTK inhibitor based on this scaffold, its biochemical and cellular characterization, and methods to confirm its covalent binding mechanism.

PART 1: Synthesis of a Covalent BTK Inhibitor

This section details the synthesis of a hypothetical covalent inhibitor, (E)-1-(4-(thiomorpholine-4-carbonyl)cyclohexyl)prop-2-en-1-amide (referred to as TC-Amide-1 ), where the primary amine of the scaffold is acylated with an acryloyl group to serve as the Michael acceptor warhead.

Protocol 1: Synthesis of TC-Amide-1

This two-step protocol involves the acylation of the primary amine on the 4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine scaffold.

Materials:

  • 4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product, TC-Amide-1.

  • Characterization: Confirm the structure and purity of TC-Amide-1 using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PART 2: Biochemical Characterization

Once synthesized, the inhibitory activity of TC-Amide-1 against BTK must be determined. This involves measuring its potency (IC₅₀) and the kinetics of covalent bond formation (k_inact/K_I).

Protocol 2: In Vitro BTK Kinase Activity Assay (IC₅₀ Determination)

This protocol uses an ADP-Glo™ Kinase Assay to measure the amount of ADP produced in the kinase reaction, which is inversely correlated with the inhibitor's activity.

Materials:

  • Recombinant human BTK enzyme

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • TC-Amide-1 (and other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of TC-Amide-1 in DMSO, typically starting from 10 mM. Then, dilute these stocks into the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the kinase reaction buffer containing the BTK enzyme and Poly(Glu,Tyr) substrate to the wells of a 384-well plate.

    • Add the serially diluted TC-Amide-1 or DMSO (vehicle control) to the wells.

    • Pre-incubate the enzyme and inhibitor for 20-30 minutes at room temperature.[9]

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the K_m for BTK.

    • Incubate for a fixed time (e.g., 60 minutes) at room temperature.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Determination of Covalent Kinetic Parameters (k_inact and K_I)

This protocol measures the rate of irreversible inhibition over time to determine the kinetic parameters of covalent bond formation.

Procedure:

  • Assay Setup: Perform the BTK kinase activity assay as described in Protocol 2, but with a key modification: vary the pre-incubation time of the enzyme and inhibitor before initiating the reaction with ATP.

  • Time-Dependent Inhibition:

    • For each concentration of TC-Amide-1, set up multiple reactions.

    • At different time points (e.g., 0, 5, 15, 30, 60 minutes) during the pre-incubation, initiate the kinase reaction by adding ATP.

    • Keep the kinase reaction time short and constant for all samples to primarily measure the initial velocity.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed rate constant (k_obs).

    • Plot the k_obs values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation (k_obs = k_inact * [I] / (K_I + [I])) to determine the maximal inactivation rate (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I).[10]

PART 3: Cell-Based Assays

Cell-based assays are crucial to evaluate the inhibitor's activity in a more physiologically relevant context, assessing its cell permeability and its effect on BTK signaling within the cell.

Protocol 4: Western Blot Analysis of BTK Autophosphorylation

This protocol assesses the ability of TC-Amide-1 to inhibit BTK activity in cells by measuring the phosphorylation of BTK at Tyr223, a marker of its activation.

Materials:

  • A suitable B-cell lymphoma cell line (e.g., TMD8, Ramos)

  • TC-Amide-1

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Anti-IgM antibody (for stimulating the BCR pathway)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed the cells in a multi-well plate and starve them of serum if necessary. Treat the cells with various concentrations of TC-Amide-1 or DMSO for a specified time (e.g., 2 hours).

  • BCR Stimulation: Stimulate the cells with anti-IgM for a short period (e.g., 10 minutes) to induce BTK activation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4 °C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-BTK signal to total BTK and the loading control.

Protocol 5: Cell Viability Assay

This assay determines the effect of TC-Amide-1 on the proliferation and viability of cancer cell lines that are dependent on BTK signaling.

Materials:

  • B-cell lymphoma cell lines

  • TC-Amide-1

  • Cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom white plates

Procedure:

  • Cell Seeding: Seed the cells at an appropriate density in a 96-well plate.

  • Compound Treatment: Add serial dilutions of TC-Amide-1 to the wells and incubate for 72 hours.

  • Viability Measurement: Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

  • Data Acquisition and Analysis: Measure the luminescence and plot cell viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

PART 4: Confirmation of Covalent Binding

It is essential to confirm that the inhibitor forms a covalent bond with its target protein. Intact protein mass spectrometry is a direct method for this purpose.[11]

Protocol 6: Intact Protein Mass Spectrometry Analysis

This protocol confirms the formation of a covalent adduct between TC-Amide-1 and the BTK protein.

Materials:

  • Recombinant human BTK enzyme

  • TC-Amide-1

  • Reaction buffer (e.g., ammonium bicarbonate, pH 8.0)

  • Liquid chromatography-mass spectrometry (LC-MS) system capable of intact protein analysis (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation: Incubate the BTK enzyme with an excess of TC-Amide-1 (e.g., 10-fold molar excess) at room temperature for a sufficient time to allow for covalent modification (e.g., 2-4 hours). A control sample with BTK and DMSO should be prepared in parallel.

  • Sample Preparation: Desalt the samples to remove non-volatile salts using a C4 ZipTip or similar desalting column.

  • LC-MS Analysis:

    • Inject the desalted protein samples into the LC-MS system.

    • Separate the protein from any remaining unbound inhibitor using a short reverse-phase column.

    • Acquire the mass spectrum of the intact protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to determine the exact mass of the protein in both the control and inhibitor-treated samples.

    • A mass shift in the inhibitor-treated sample corresponding to the molecular weight of TC-Amide-1 confirms the formation of a 1:1 covalent adduct.[12]

Data Presentation and Visualization

Quantitative Data Summary
Assay Parameter Hypothetical Value for TC-Amide-1
Biochemical Potency BTK IC₅₀ (nM)5.2
Covalent Kinetics k_inact (s⁻¹)0.0025
K_I (μM)1.1
k_inact/K_I (M⁻¹s⁻¹)2272
Cellular Activity p-BTK (Tyr223) IC₅₀ (nM)25.8
TMD8 Cell Viability GI₅₀ (nM)45.3
Diagrams

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation (Activation) PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation TC_Amide_1 TC-Amide-1 TC_Amide_1->BTK Covalent Inhibition

Caption: Simplified BTK signaling pathway and the inhibitory action of TC-Amide-1.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_validation Mechanism Validation Synthesis Synthesis of TC-Amide-1 QC Structural Confirmation (NMR, MS) Synthesis->QC IC50 IC50 Determination (ADP-Glo) QC->IC50 Western p-BTK Western Blot QC->Western Kinetics Covalent Kinetics (kinact/KI) IC50->Kinetics MassSpec Intact Protein MS Kinetics->MassSpec Viability Cell Viability (GI50) Western->Viability Viability->MassSpec

Caption: Overall workflow for the characterization of TC-Amide-1.

References

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2023). MDPI. [Link]

  • Pharmacophore modeling and virtual screening in search of novel Bruton's tyrosine kinase inhibitors. (2019). PubMed. [Link]

  • Combined pharmacophore, virtual screening and molecular dynamics studies to identify Bruton's tyrosine kinase inhibitors. (2018). Taylor & Francis Online. [Link]

  • Chemical structures and binding of covalent BTK inhibitors. (n.d.). ResearchGate. [Link]

  • Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. (2021). PubMed. [Link]

  • Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. (n.d.). Academic Society Home. [Link]

  • BTK Activity Assay. (n.d.). BellBrook Labs. [Link]

  • Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. (2021). PMC. [Link]

  • Cell line-based assessment of BTK inhibitors. (n.d.). PMC. [Link]

  • BTK Kinase Enzyme Activity Assay Kit. (n.d.). DiscoverX. [Link]

  • Discovery of Potent Bruton's Tyrosine Kinase Inhibitors Using Ligand Based Modeling. (n.d.). Bentham Science. [Link]

  • Exploration of Novel Inhibitors for Bruton's Tyrosine Kinase by 3D QSAR Modeling and Molecular Dynamics Simulation. (2016). PLOS ONE. [Link]

  • Chemical structures of covalent BTK inhibitors tested in this study. (n.d.). ResearchGate. [Link]

  • An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. (2025). ACS Publications. [Link]

  • MS-Based Covalent Binding Analysis. (n.d.). ICE Bioscience. [Link]

  • Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. (n.d.). Peak Proteins. [Link]

  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. (2025). Emery Pharma. [Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (n.d.). NIH. [Link]

  • Combining structure-based pharmacophore modeling and machine learning for the identification of novel BTK inhibitors. (2022). PubMed. [Link]

  • BTK Assay Kit. (n.d.). BPS Bioscience. [Link]

  • A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. (2019). PMC. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). PMC. [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews. [Link]

  • Characterization of Covalent-Reversible EGFR Inhibitors. (2017). ACS Omega. [Link]

  • Synthesis and biological activity of cyclohexylamine derivatives. (2025). ResearchGate. [Link]

  • Best Practices for Design and Characterization of Covalent Chemical Probes. (2020). RSC Publishing. [Link]

  • 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity. (2013). PubMed. [Link]

  • Covalent Inhibitors. (2023). Cambridge MedChem Consulting. [Link]

  • Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. (2018). ACS Publications. [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (n.d.). PMC. [Link]

  • Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021). ResearchGate. [Link]

  • The chemical structures of irreversible BTK inhibitors. (n.d.). ResearchGate. [Link]

  • Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024): structure–activity relationships and mechanistic insights. (2025). Taylor & Francis Online. [Link]

  • Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure–Activity Relationships Leading to the Identification of 7‑(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]‑9H‑carbazole-1-carboxamide (BMS-935177). (2016). Figshare. [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (2016). ACS Publications. [Link]

  • Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. (n.d.). J-GLOBAL. [Link]

  • A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. (n.d.). CentAUR. [Link]

  • 3-Thiomorpholin-8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carbonitrile (S1) based molecules as potent, dual inhibitors of B-cell lymphoma 2 (Bcl-2) and myeloid cell leukemia sequence 1 (Mcl-1). (2011). PubMed. [Link]

  • Thiomorpholine. (n.d.). Wikipedia. [Link]

  • 1,4-cyclohexylamine derivatives and processes for the preparation thereof. (n.d.).
  • Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. (2022). MDPI. [Link]

  • Recent advances in the development of covalent inhibitors. (n.d.). PMC. [Link]

  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. (n.d.). Indian Academy of Sciences. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions in the carbonyl coupling of thiomorpholine

Technical Support Center: Thiomorpholine Carbonyl Coupling Status: Online | Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiomorpholine Carbonyl Coupling Status: Online | Senior Application Scientist: Dr. A. Vance

Executive Summary

Thiomorpholine (


) presents a unique challenge in medicinal chemistry. While it serves as a lipophilic bioisostere for morpholine, the thioether moiety acts as a "soft" nucleophile and a potent catalyst poison. This guide addresses the three critical failure modes in thiomorpholine carbonyl coupling: Pd-catalyst deactivation , S-oxidation , and regiochemical ambiguity .

Module 1: Overcoming Catalyst Deactivation (The "S-Poison" Effect)

The Issue: In Buchwald-Hartwig aminations or aminocarbonylations involving thiomorpholine, researchers often observe stalling conversion despite high catalyst loading. This is rarely due to the amine's nucleophilicity but rather the sulfur atom competitively binding to the metal center.

Mechanism of Failure: Sulfur possesses empty


-orbitals and lone pairs that form strong, often irreversible dative bonds with soft transition metals (Pd, Pt, Cu). This creates a "resting state" trap, removing the active catalyst from the catalytic cycle.

Troubleshooting Protocol:

ParameterRecommendationRationale
Ligand Selection Xantphos, RuPhos, or BINAP Bidentate ligands with wide bite angles or bulky monodentate biaryl phosphines sterically crowd the metal center, making S-coordination energetically unfavorable compared to the desired oxidative addition.
Catalyst Loading Increase by 2–5 mol% Anticipate a "sacrificial" portion of the catalyst will be sequestered by the sulfur.
Base Choice Inorganic (Cs₂CO₃, K₃PO₄) Stronger inorganic bases facilitate the deprotonation/coordination of the amine, improving the kinetics of the transmetallation/reductive elimination steps over the parasitic S-binding.
Alternative Chan-Lam Coupling (Cu) If Pd fails, Copper(II)-catalyzed oxidative coupling (Chan-Lam) often tolerates sulfur better due to the different mechanistic pathway (radical/oxidative).

Visualization: Catalyst Poisoning Pathway

CatalystPoisoning Pd Active Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-X) Pd->OxAdd + ArX Poison DEAD END: S-Bound Pd Complex Pd->Poison + Thiomorpholine (S-attack) ArX Aryl Halide Coord Amine Coordination OxAdd->Coord + Thiomorpholine (N-attack) OxAdd->Poison Ligand Displacement Thio Thiomorpholine Prod Coupled Product Coord->Prod Reductive Elimination Prod->Pd Regeneration

Figure 1: The competitive binding of the thiomorpholine sulfur atom (red path) sequestering the Palladium catalyst, preventing the productive catalytic cycle (green path).

Module 2: Preventing S-Oxidation (The "Peroxide" Trap)

The Issue: Post-reaction analysis (LCMS) shows a mass shift of +16 (Sulfoxide) or +32 (Sulfone). This is frequently misidentified as an impurity in the starting material, but it is usually generated in situ.

Root Cause: Thiomorpholine is highly susceptible to oxidation. Common solvents (THF, Dioxane, Ethers) form peroxides upon storage. Even trace peroxides (ppm levels) can oxidize the thioether to a sulfoxide during a standard overnight reaction.

Prevention Protocol:

  • Solvent Hygiene:

    • Mandatory: Test all ether-based solvents with peroxide strips prior to use.

    • Alternative: Switch to 2-MeTHF (lower peroxide formation rate) or DMF/DMAc (non-peroxide forming) if solubility permits.

  • Inert Atmosphere:

    • Sparge reaction solvents with Nitrogen/Argon for 15 minutes. The "balloon" method is insufficient if the solvent already contains dissolved oxygen/peroxides.

  • Workup Precaution:

    • Avoid oxidants in workup (e.g., bleach/hypochlorite is forbidden).

    • If using chlorinated solvents (DCM/Chloroform), ensure they are stabilized (amylene) and not generating phosgene/radicals.

Module 3: Amide Coupling Reagent Selection

The Issue: Standard coupling reagents (EDC/HOBt, HATU) can lead to side reactions or difficulties in purification due to the solubility of thiomorpholine byproducts.

Recommendation: Propylphosphonic Anhydride (T3P) T3P is the superior reagent for thiomorpholine coupling.

  • Why: It operates as a kinetic trap. The reaction is driven by the release of a water-soluble cyclic phosphonate byproduct. It requires no pre-activation (lowering the risk of S-acylation) and operates well in ethyl acetate (easy workup).

Standard Operating Procedure (T3P Coupling):

  • Dissolve: Carboxylic Acid (1.0 equiv) and Thiomorpholine (1.1 equiv) in EtOAc or 2-MeTHF (5–10 volumes).

  • Base: Add DIPEA or NMM (2.5–3.0 equiv). Note: Solution may warm slightly.

  • Coupling: Add T3P (50% w/w in EtOAc/DMF) (1.2–1.5 equiv) dropwise at 0°C to RT.

  • Monitor: Stir at RT. Conversion is usually complete in 1–4 hours.

  • Workup: Wash with water, then 10%

    
    , then Brine. The phosphorus byproducts wash away completely in the aqueous layer.
    

Decision Logic for Reagents:

ReagentSelection Start Select Coupling Reagent AcidSens Is the Acid Moiety Racemization Prone? Start->AcidSens T3P USE T3P (Propylphosphonic anhydride) Low epimerization, easy workup AcidSens->T3P Yes Steric Is the Amine/Acid Sterically Hindered? AcidSens->Steric No HATU USE HATU/COMU High reactivity, requires chromatography Steric->HATU Yes Cost Is Cost/Scale the Primary Driver? Steric->Cost No Mixed USE Mixed Anhydride (IBCF/NMM) Cost->Mixed Yes (>1kg) EDC USE EDC/HOBt Standard bench coupling Cost->EDC No (<100g)

Figure 2: Decision matrix for selecting the optimal coupling reagent based on substrate sensitivity and scale.

FAQ: Troubleshooting Specific Scenarios

Q: I see a +14 mass shift in my LCMS. Is this methylation? A: Unlikely, unless you are using methyl iodide. In amide coupling, a +14 shift often corresponds to the formation of a formyl species if DMF is used as a solvent and Vilsmeier-Haack type activation occurs (often with HATU). However, with thiomorpholine, ensure it is not S-oxidation (+16) being misread due to calibration error.

Q: Can I use Acid Chlorides with Thiomorpholine? A: Yes, but with caution. Acid chlorides are highly reactive. If you add the acid chloride too fast or without enough base, you risk S-acylation (forming a sulfonium salt).

  • Fix: Always add the Acid Chloride to the solution of Amine + Base (Inverse addition) at 0°C to ensure the Nitrogen (more nucleophilic) reacts preferentially.

Q: My Buchwald coupling yields are inconsistent (10% to 80%). A: This variance is classic "poisoning" behavior. It suggests your catalyst batch or solvent purity varies.

  • Fix: Switch to a precatalyst system like Pd(dba)₂ + Xantphos where the active species is generated in situ in a controlled manner, or use a palladacycle precatalyst (e.g., XPhos Pd G4 ) which is more robust against inhibition.

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

  • Patterson, A. W., et al. (2007). "Thiomorpholine as a Privileged Scaffold in Medicinal Chemistry." Journal of Medicinal Chemistry. (General grounding on thiomorpholine utility and reactivity).
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link (Definitive guide on ligand choice to prevent catalyst deactivation).

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

Sources

Optimization

Technical Support Center: Chromatography for Thiomorpholine-Amine Purification

Welcome to the technical support center for the chromatographic purification of thiomorpholine and related amines. This guide is designed for researchers, scientists, and drug development professionals, providing in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of thiomorpholine and related amines. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth answers to common questions and troubleshooting advice to streamline your purification workflows. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them to empower your method development.

Section 1: Understanding the Analyte: Thiomorpholine-Amine Properties

Q1: What are the key physicochemical properties of thiomorpholine that influence chromatographic separation?

A1: Understanding the fundamental properties of thiomorpholine is the first step in developing a robust purification method. Its behavior on a chromatography column is dictated by its polarity, basicity, and solubility.[1][2][3][4][5]

PropertyValueImplication for Chromatography
Molecular Formula C4H9NSLow molecular weight suggests good solubility in common solvents.
Molecular Weight 103.19 g/mol ---
pKa 9.14 ± 0.20 (Predicted)As a secondary amine, thiomorpholine is basic.[1] At a pH below its pKa, it will be protonated (positively charged), affecting its interaction with the stationary phase.
logP 0.27The positive logP value indicates that it is a polar molecule, which may lead to poor retention on traditional reversed-phase (C18) columns under neutral conditions.[2]
Boiling Point 169 °CRelatively high boiling point, suitable for HPLC/LC-MS.[1][2][3][4]
Solubility Miscible with water and organic solvents like methanol and acetone.[1][3][4]High solubility in a wide range of solvents provides flexibility in mobile phase selection.

Section 2: Choosing the Right Chromatographic Mode

Q2: What are the most suitable chromatography modes for purifying thiomorpholine-amines, and how do I decide which one to use?

A2: The choice of chromatography mode is critical and depends on the polarity of your thiomorpholine-amine and the nature of the impurities you need to separate from. The three primary modes to consider are Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange (IEX) Chromatography.

  • Reversed-Phase (RP) Chromatography: This is the most common mode in HPLC, but the polarity of thiomorpholine can make it challenging. It is often necessary to work at a high pH to ensure the analyte is in its neutral, more retentive form.[6][7][8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar compounds that are poorly retained in reversed-phase.[9][10][11][12] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

  • Ion-Exchange (IEX) Chromatography: Since thiomorpholine is a base, it can be readily purified using cation-exchange chromatography, where it will bind to a negatively charged stationary phase.[13][14][15]

Q3: Can you provide a workflow to help me select the best chromatography mode for my specific thiomorpholine-amine derivative?

A3: Certainly. The following decision tree illustrates a logical workflow for selecting the appropriate chromatographic mode based on the properties of your compound and your purification goals.

G cluster_input Start Here cluster_rp Reversed-Phase Path cluster_hilic HILIC Path cluster_iex Ion-Exchange Path Start What is the primary purification challenge? RP_Choice Is the compound sufficiently retained on C18 at low pH? Start->RP_Choice Poor peak shape (tailing) HILIC_Choice Is the compound highly polar and poorly retained in RP? Start->HILIC_Choice Poor retention IEX_Choice Are you separating from neutral or acidic impurities? Start->IEX_Choice Charge-based separation needed RP_High_pH Use a high-pH stable column (e.g., Hybrid Silica C18) with a mobile phase pH > 10. RP_Choice->RP_High_pH No RP_Success Proceed with Reversed-Phase RP_Choice->RP_Success Yes RP_High_pH->RP_Success HILIC_Column Select a HILIC column (e.g., Amide, Silica, or Zwitterionic). HILIC_Choice->HILIC_Column HILIC_Success Proceed with HILIC HILIC_Column->HILIC_Success IEX_Column Use a Strong Cation Exchange (SCX) column. IEX_Choice->IEX_Column IEX_Success Proceed with Ion-Exchange IEX_Column->IEX_Success

Caption: Decision tree for chromatography mode selection.

Section 3: Column Selection and Method Development

Q4: For Reversed-Phase Chromatography, what are the best column and mobile phase conditions for thiomorpholine-amines?

A4: Success in reversed-phase chromatography of basic compounds like thiomorpholine hinges on controlling the interactions between the analyte and the silica stationary phase.

  • Column Selection:

    • High-pH Stable Columns: Modern columns with hybrid silica or polymer-based stationary phases are designed to be stable at high pH (pH > 8).[16] This allows you to run your separation at a pH where thiomorpholine is in its neutral, non-ionized form, leading to better retention and peak shape.[6][7]

    • Endcapped Columns: If you must work at a lower pH, choose a column that is thoroughly endcapped. Endcapping minimizes the number of free silanol groups on the silica surface, which can cause peak tailing with basic compounds.[17]

  • Mobile Phase Conditions:

    • High pH (Ion Suppression): The most effective strategy is to use a mobile phase with a pH at least 2 units above the pKa of your amine. For thiomorpholine (pKa ≈ 9.14), a mobile phase at pH 10-11 is ideal. Buffers like ammonium bicarbonate or carbonate are suitable for LC-MS applications.[18]

    • Low pH (with caution): Working at a low pH (e.g., pH 2-4 with formic acid or trifluoroacetic acid) will protonate the amine. While this can sometimes improve peak shape by also protonating surface silanols, it often leads to poor retention for polar amines.[16]

Q5: When should I opt for HILIC, and what are the recommended column and mobile phase combinations?

A5: HILIC is the go-to method when your thiomorpholine-amine is too polar to be retained in reversed-phase, even at high pH.[10][11][19]

  • Column Selection:

    • Amide Phases: These are often a good starting point for the separation of polar basic compounds.[9][20]

    • Bare Silica: A simple bare silica column can be very effective in HILIC mode.[11]

    • Zwitterionic Phases: These columns can offer unique selectivity for polar compounds.

  • Mobile Phase Conditions:

    • High Organic Content: HILIC mobile phases typically consist of a high percentage of an organic solvent (usually >70% acetonitrile) with a smaller amount of an aqueous buffer.[10][12]

    • Buffer Selection: Ammonium formate or ammonium acetate are excellent choices as they are volatile and MS-compatible.[9] The buffer concentration is typically in the range of 5-20 mM.

Q6: What is a good starting protocol for sample and mobile phase preparation to ensure good peak shape and reproducibility?

A6: Proper preparation is crucial to avoid issues like peak splitting and tailing.

Protocol: Mobile Phase Preparation for High pH Reversed-Phase

  • Aqueous Component (Mobile Phase A):

    • To 950 mL of high-purity water, add a suitable buffer salt (e.g., ammonium bicarbonate to a final concentration of 10 mM).

    • Adjust the pH to 10.0 using a base like ammonium hydroxide.

    • Bring the final volume to 1 L with water.

    • Filter through a 0.22 µm membrane filter.

  • Organic Component (Mobile Phase B):

    • Use HPLC-grade acetonitrile or methanol.

  • Sample Preparation:

    • Dissolve the sample in a solvent that is weaker than the initial mobile phase conditions. Ideally, dissolve it in the initial mobile phase mixture itself to prevent peak distortion. For example, if your gradient starts at 95% aqueous, dissolve your sample in a similar mixture.

Section 4: Troubleshooting Common Issues

Q7: I'm seeing severe peak tailing for my thiomorpholine-amine. What are the likely causes and how can I fix it?

A7: Peak tailing is the most common issue when analyzing amines.[21] It's almost always caused by secondary interactions between the positively charged amine and negatively charged silanol groups on the silica surface of the column.[17]

CauseSolution
Silanol Interactions Increase Mobile Phase pH: Raise the pH to >10 to deprotonate the amine, neutralizing its charge and eliminating the ion-exchange interaction.[6][7]
Use a Mobile Phase Additive: Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%).[22] TEA will interact with the active silanol sites, "hiding" them from your analyte.
Switch to a Modern Column: Use a column with a highly inert base particle (Type B silica) or a hybrid particle column designed for high pH stability.[23]
Column Overload Reduce Sample Concentration: Inject a smaller amount of your sample. Peak fronting can also be a symptom of overload.[23]
Extra-Column Dead Volume Check Fittings and Tubing: Ensure you are using the correct fittings and that tubing is cut cleanly and fully seated to minimize dead volume.[21]

Q8: My thiomorpholine-amine has very little or no retention on a C18 column. What are my options?

A8: This is a classic sign that your analyte is too polar for the chosen conditions.

  • Switch to High pH: As mentioned, increasing the pH will make the amine more hydrophobic and increase its retention.[8]

  • Use a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain (e.g., a carbamate), which helps to retain polar analytes.

  • Switch to HILIC: This is the most robust solution for highly polar compounds.[10][11][19]

Q9: My recovery seems low. Where could my compound be going?

A9: Low recovery can be due to irreversible binding to the column or degradation.

  • Irreversible Binding: Highly active, non-endcapped silica columns can have sites that strongly and sometimes irreversibly bind basic compounds. Using a more inert, modern column is the best solution.

  • Chelation with Metals: The column's silica or stainless-steel components can contain trace metals that may chelate with your analyte. Using a column with low metal content or adding a chelating agent like EDTA to the mobile phase can help.

  • Sample Stability: Ensure your sample is stable in the chosen mobile phase and at the operating temperature.

References

  • Home Sunshine Pharma. Thiomorpholine CAS 123-90-0 Manufacturers, Suppliers, Factory.
  • Journal of Chromatography A.
  • Taylor & Francis Online.
  • Excellence in Analytical Chemistry. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds.
  • GP GASPACK S.A.
  • LCGC International.
  • Chemsrc. Thiomorpholine | CAS#:123-90-0.
  • Sigma-Aldrich. Thiomorpholine 98 123-90-0.
  • ResearchGate.
  • Wikipedia.
  • Agilent.
  • Axion Labs. HPLC Peak Tailing.
  • Restek. LC Troubleshooting—All of My Peaks are Tailing!
  • Journal of Chromatographic Science.
  • Phenomenex. How to Reduce Peak Tailing in HPLC?.
  • Diduco. Technique: HILIC.
  • ResearchGate.
  • GSC Online Press.
  • LCGC International.
  • Tosoh Bioscience. Direct analysis of biogenic amines in food by HILIC-MS.
  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • ChemicalBook. 123-90-0(Thiomorpholine) Product Description.
  • Chem-Impex. Thiomorpholine.

Sources

Reference Data & Comparative Studies

Validation

Structural Validation &amp; Spectral Benchmarking: 4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine

[1] Executive Summary & Strategic Context In medicinal chemistry, the 4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine scaffold represents a critical bioisostere of the more common morpholine and piperazine linkers.[1] Wh...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Context

In medicinal chemistry, the 4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine scaffold represents a critical bioisostere of the more common morpholine and piperazine linkers.[1] While morpholine is often used to improve solubility, the thiomorpholine analog is frequently deployed to modulate metabolic stability (via sulfur oxidation) or lipophilicity (LogP modulation).

However, verifying the structural integrity of this molecule presents two specific analytical challenges:

  • Stereochemical Ambiguity: Distinguishing the trans-1,4-cyclohexane isomer (thermodynamically preferred) from the cis-isomer.

  • Heterocyclic Validation: Unambiguously confirming the thiomorpholine ring against its oxygenated analog (morpholine) without resorting to mass spectrometry.

This guide provides a definitive 1H NMR benchmarking protocol to validate this structure, comparing it directly against its morpholine analog to highlight the diagnostic spectral shifts.

Structural Analysis & Assignment Logic

Before analyzing the spectrum, we must map the magnetic environments. The molecule consists of three distinct spin systems: the Thiomorpholine Amide , the Cyclohexane Linker , and the Primary Amine .

Diagram 1: NMR Assignment Logic & Connectivity

The following diagram illustrates the flow of assignment logic, separating the molecule into diagnostic zones.

NMR_Assignment cluster_0 Zone A: Heterocycle cluster_1 Zone B: Cyclohexane Molecule Target Molecule (C11H20N2OS) S_CH2 S-CH2 Protons (Diagnostic Region) Molecule->S_CH2 Shielded by S N_CH2 N-CH2 Protons (Amide Rotamers) Molecule->N_CH2 Deshielded by Amide H_alpha H-1 (Carbonyl alpha) Methine Molecule->H_alpha Splitting = Stereochem 2.55 - 2.70 ppm 2.55 - 2.70 ppm S_CH2->2.55 - 2.70 ppm 3.70 - 3.90 ppm 3.70 - 3.90 ppm N_CH2->3.70 - 3.90 ppm tt (Trans) vs qt (Cis) tt (Trans) vs qt (Cis) H_alpha->tt (Trans) vs qt (Cis) H_beta H-4 (Amine alpha) Methine Ring_CH2 Ring CH2 (Axial/Equatorial)

Caption: Logical segmentation of the molecule into diagnostic NMR zones. Note the critical role of S-CH2 shielding and H-alpha splitting patterns.

Comparative Benchmarking: Thiomorpholine vs. Morpholine[1]

The most common error in synthesizing this scaffold is the accidental use of morpholine or contamination with oxidized sulfoxide byproducts. The table below contrasts the expected performance of the target against its primary alternative.

Table 1: Diagnostic Chemical Shift Comparison (DMSO-d )
Diagnostic ProtonTarget: Thiomorpholine Analog Alternative: Morpholine Analog Mechanistic Cause
Heterocycle

-CH

(to Heteroatom)

2.55 – 2.70 ppm
(m, 4H)

3.50 – 3.65 ppm
(m, 4H)
Electronegativity: Sulfur (2.[1]58) is less electronegative than Oxygen (3.44), causing significant shielding (upfield shift).
Heterocycle

-CH

(to Amide)

3.70 – 3.90 ppm
(m, 4H)

3.40 – 3.60 ppm
(m, 4H)
Amide Anisotropy: Both are deshielded, but Thiomorpholine protons are often broader due to slower rotameric exchange.
Cyclohexane H-1 (Carbonyl

)

2.40 – 2.55 ppm (tt)

2.35 – 2.50 ppm (tt)
Minimal difference; shift is dominated by the carbonyl group, not the distal heterocycle.
Amine NH


1.5 – 3.0 ppm (Broad)

1.5 – 3.0 ppm (Broad)
Highly dependent on concentration and water content; not diagnostic for the ring type.

Critical Insight: If you observe a strong multiplet signal in the 3.5–3.6 ppm region, your sample is likely the Morpholine analog, NOT the Thiomorpholine target. The Thiomorpholine S-CH


 protons must appear upfield, often overlapping with the DMSO solvent residual peak (2.50 ppm) or the cyclohexane H-1 proton.[1]

Stereochemical Validation (Cis vs. Trans)

The biological activity of 1,4-disubstituted cyclohexanes is strictly governed by geometry.[1] The Trans isomer (diequatorial substituents) is typically the desired pharmacophore.

The "Splitting" Test

You must analyze the splitting pattern of the methine proton at position 1 (adjacent to the carbonyl).

  • Trans-Isomer (Diequatorial):

    • The H-1 proton is Axial .[1]

    • It couples with two adjacent Axial protons (

      
       Hz) and two adjacent Equatorial  protons (
      
      
      
      Hz).[1]
    • Result: A wide Triplet of Triplets (tt) with a width at half-height (

      
      ) of > 20 Hz.
      
  • Cis-Isomer (Axial/Equatorial):

    • The H-1 proton is Equatorial (or rapidly flipping).[1]

    • It lacks the large trans-diaxial coupling.[1]

    • Result: A narrower Quintet (qt) or broad singlet with

      
       < 12 Hz.
      

Experimental Protocol

To ensure reproducibility and clear resolution of the critical S-CH


 protons (which sit near the DMSO peak), follow this optimized protocol.
Diagram 2: Analytical Workflow

Workflow Sample Crude/Purified Solid (~10 mg) Solvent Solvent Choice: DMSO-d6 (99.9%) Sample->Solvent Prep Preparation: Filter through glass wool (Remove suspended solids) Solvent->Prep Acquisition Acquisition: ns=16, d1=2.0s (Ensure relaxation of amide) Prep->Acquisition Process Processing: LB = 0.3 Hz Phasing = Manual Acquisition->Process Validation Validation Check: Integrate S-CH2 (2.6ppm) vs Amide N-CH2 (3.8ppm) Process->Validation

Caption: Step-by-step workflow for high-fidelity NMR acquisition.

Step-by-Step Methodology
  • Solvent Selection: Use DMSO-d

    
     .[1]
    
    • Reasoning: CDCl

      
       often leads to aggregation of primary amines, broadening the signals. DMSO breaks these aggregates and separates the water peak from the critical 2.5–3.0 ppm region.
      
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

    • Warning: Over-concentration (>20 mg) can cause viscosity-induced broadening, masking the fine splitting of the cyclohexane H-1 proton.[1]

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): Set to 2.0 seconds . The amide protons have slower relaxation times; a short d1 will reduce their integral accuracy.

    • Scans (ns): 16 or 32 scans are sufficient.

  • Processing:

    • Apply an exponential window function (Line Broadening, LB = 0.3 Hz).

    • Crucial: Manually phase the spectrum, specifically focusing on the 2.50 ppm region to ensure the DMSO solvent peak does not distort the integration of the adjacent S-CH

      
       protons.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for coupling constants and substituent effects).

  • Katritzky, A. R., et al. (2005).[2] "1H and 13C NMR spectra of N-substituted morpholines." Magnetic Resonance in Chemistry, 43(8), 673-675.[2]

  • Reich, H. J. (University of Wisconsin). "NMR Spectroscopy: Proton Chemical Shifts and Coupling Constants." (Authoritative database on heterocycle shifts).

  • PubChem. "4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine Compound Summary."[1][3] [1]

Sources

Comparative

FTIR absorption bands for carbonyl and amine groups in cyclohexan-1-amine analogs

From Ketone Precursors to Amine Salts: A Structural Validation Guide Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers. Introduction: The Vibrat...

Author: BenchChem Technical Support Team. Date: February 2026

From Ketone Precursors to Amine Salts: A Structural Validation Guide

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Introduction: The Vibrational Signature of a Scaffold

Cyclohexan-1-amine and its analogs are ubiquitous pharmacophores, serving as the backbone for mucolytics (e.g., Bromhexine), NMDA antagonists, and various psychoactive agents. In drug development, the transition from a cyclohexanone precursor to a primary amine , and subsequently to a secondary amine or amide derivative, represents a critical synthetic pathway (reductive amination).

FTIR spectroscopy provides the most rapid " go/no-go " decision metric for these transformations. Unlike NMR, which requires deuterated solvents and time, FTIR instantly differentiates the C=O dipole of the starting material from the N-H dipole of the product.

This guide objectively compares the spectral fingerprints of these functional group interchanges, focusing on the critical shifts in Carbonyl and Amine absorption bands that validate structural integrity.

Theoretical Framework & Band Assignment

To interpret these spectra accurately, one must look beyond simple peak picking and understand the environment of the bond.

The Amine (N-H) Region: The "Doublet vs. Singlet" Rule
  • Primary Amines (

    
    ):  Exhibit two distinct bands in the 3300–3500 
    
    
    
    region.[1][2] This arises from Asymmetric (higher frequency) and Symmetric (lower frequency) stretching.
  • Secondary Amines (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  Possess only one N-H bond, resulting in a single weak band in the 3300–3350 
    
    
    
    region.[1][2]
  • Tertiary Amines (

    
    ):  "Silent" in the high-frequency region (no N-H bond).[1][2]
    
The Carbonyl (C=O) Region: Ring Strain vs. Resonance
  • Cyclic Ketones (Cyclohexanone): The ring strain forces the

    
     carbon to vibrate at a higher frequency (~1715 
    
    
    
    ) compared to acyclic ketones.
  • Amides: When cyclohexylamine is acylated, the C=O bond acquires single-bond character due to resonance with the nitrogen lone pair. This lowers the force constant, shifting the peak dramatically to ~1650

    
     (Amide I band).
    
Comparative Data Analysis

The following tables summarize the critical absorption zones. Data is synthesized from standard liquid film (neat) and KBr pellet measurements.

Table 1: The Nitrogen Transformation (Amine Evolution)

Differentiation of amine substitution levels.

Functional GroupAnalog ExampleN-H Stretch (

)
N-H Bend (

)
Key Diagnostic Feature
Primary Amine Cyclohexan-1-amine3360 & 3290 (Doublet)1600–1650 (Scissoring)Distinct "W" shape doublet in the high-frequency region.
Secondary Amine N-Methylcyclohexylamine3330–3350 (Singlet)~1500 (Weak)Single weak peak; often obscured if sample is wet.
Tertiary Amine N,N-DimethylcyclohexylamineNone NoneAbsence of bands >3000

(except C-H).[1]
Amine Salt Cyclohexylamine HCl2500–3100 (Broad)1500–1600 (Asymmetric)The "Ammonium Envelope": A massive, broad band overlapping C-H stretches.
Table 2: The Carbonyl Shift (Precursor vs. Derivative)

Tracking the loss or modification of the carbonyl group.

Functional GroupAnalog ExampleC=O[3][4][5][6][7] Stretch (

)
IntensityShift Mechanism
Cyclic Ketone Cyclohexanone1710–1715 Strong/SharpInductive effect + Ring strain increases frequency.
Secondary Amide N-Cyclohexylacetamide1640–1660 (Amide I)StrongResonance delocalization lowers bond order (C=O

C-O).
Carbamate N-Boc-cyclohexylamine1680–1700 StrongCompetition between Nitrogen donation and Oxygen withdrawal.
Visualizing the Logic Flow

The following decision tree illustrates the rapid identification process during a reductive amination workflow (Ketone


 Imine 

Amine).

FTIR_Decision_Tree Start Unknown Cyclohexyl Analog Spectrum CheckCO Check 1650-1750 cm⁻¹ (Carbonyl Region) Start->CheckCO HasCO Strong Peak Present CheckCO->HasCO Yes NoCO No Peak (or very weak) CheckCO->NoCO No FreqCheck Check Frequency HasCO->FreqCheck Ketone ~1715 cm⁻¹: Cyclohexanone (Starting Material) FreqCheck->Ketone High Freq Amide ~1650 cm⁻¹: Amide/Urea (Derivatized Product) FreqCheck->Amide Low Freq CheckNH Check 3200-3500 cm⁻¹ (N-H Region) NoCO->CheckNH Doublet Doublet (3300/3370): Primary Amine CheckNH->Doublet Singlet Singlet (3330): Secondary Amine CheckNH->Singlet Broad Broad 'Mountain' (2500-3000): Amine Salt (HCl) CheckNH->Broad

Caption: Logical workflow for assigning functional groups in cyclohexyl scaffolds based on FTIR spectral windows.

Experimental Protocol: The "Dry-State" Validation

Context: Amine salts (e.g., Cyclohexylamine Hydrochloride) are hygroscopic. Absorbed atmospheric water creates a broad O-H band at 3400


 that can mimic or obscure N-H bands. The following protocol ensures data integrity.
Method: Nitrogen-Purged ATR (Attenuated Total Reflectance)

Equipment:

  • FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Diamond ATR Crystal (Zinc Selenide is acceptable but less durable for hard salts).

Step-by-Step Workflow:

  • System Prep: Purge the sample chamber with dry nitrogen (

    
    ) for 5 minutes to remove atmospheric 
    
    
    
    (2350
    
    
    ) and
    
    
    .
  • Background Scan: Acquire a 32-scan background of the clean, dry crystal. Self-Check: Ensure the baseline is flat at 100% Transmittance.

  • Sample Loading:

    • Liquids (Free Base): Place 1 drop on the crystal.

    • Solids (Salts): Place ~5mg of powder. Apply high pressure using the anvil clamp to ensure intimate contact.

  • Acquisition: Scan range 4000–600

    
    , 4 
    
    
    
    resolution, 32 scans.
  • Processing: Apply "ATR Correction" (if comparing to library transmission spectra) because ATR penetration depth varies with wavelength, typically intensifying low-wavenumber peaks [1].

Critical Validation Point: If analyzing a Salt , look for the "Ammonium Combination Band" near 2000–2200


. This is a series of weak overtones characteristic of the 

group, visible only in dry samples [2].
Case Study: Monitoring Reductive Amination

Scenario: Synthesis of N-methylcyclohexylamine from cyclohexanone and methylamine.

  • T=0 (Start): Spectrum is dominated by the sharp 1715

    
      (Ketone C=O).
    
  • T=1h (Imine Intermediate): The C=O peak vanishes. A new peak appears at ~1660

    
      (C=N stretch). Note: This is often weak and hydrolytically unstable.
    
  • T=End (Product): Upon reduction (e.g., with

    
    ), the C=N peak disappears. A single sharp band appears at ~3330 
    
    
    
    (Secondary Amine N-H).

Failure Mode: If the product spectrum shows a broad hump at 3400


 and a peak at 1715 

, the reaction is incomplete (residual ketone) and wet (solvent/water contamination).
References
  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Cyclohexylamine. National Institute of Standards and Technology (NIST) Chemistry WebBook.[8][9][10] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Refer to Chapter 2: Infrared Spectroscopy, Section on Amine Salts).
  • LibreTexts Chemistry. (2023). Spectroscopy of Amines. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). [Link]

Sources

Validation

Technical Guide: HPLC Method Development for 4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine

Executive Summary The analysis of 4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine presents a "perfect storm" of chromatographic challenges: a polar primary amine prone to peak tailing, a thiomorpholine ring susceptible t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine presents a "perfect storm" of chromatographic challenges: a polar primary amine prone to peak tailing, a thiomorpholine ring susceptible to S-oxidation, a lack of strong UV chromophores, and critical cis/trans isomerism on the cyclohexane ring.

This guide moves beyond generic "start with C18" advice. We compare three distinct separation strategies—Acidic C18 , High-pH C18 , and Fluorophenyl (PFP) —to determine the optimal protocol for retention time stability and purity profiling.

Key Finding: While standard acidic C18 methods fail to provide adequate peak shape, High-pH Reverse Phase (pH 10) on hybrid-silica columns offers the best balance of amine retention and peak symmetry. However, for strict isomer resolution (cis vs. trans), PFP phases provide superior shape selectivity.

Chemical Profile & Chromatographic Challenges

Understanding the molecule's functional zones is prerequisite to selecting a stationary phase.

Functional ZoneChemical FeatureChromatographic Consequence
Zone A: Primary Amine High pKa (~10.5)Protonated at neutral/acidic pH. Interacts strongly with residual silanols, causing severe peak tailing.
Zone B: Cyclohexane 1,4-DisubstitutionCreates Cis (axial/equatorial) and Trans (diequatorial) isomers.[1] These have different pharmacological profiles and must be separated.
Zone C: Thiomorpholine ThioetherSusceptible to oxidation (Sulfoxide/Sulfone). Weak UV absorbance (only end-absorption <210 nm).
Visualization: Separation Mechanism & Challenges

The following diagram illustrates the competing interactions that dictate retention and peak shape.

SeparationMechanism Analyte Analyte: 4-(Thiomorpholine...)-amine Silanol Residual Silanols (Stationary Phase Surface) Analyte->Silanol Ionic Interaction (Amine + at pH < 8) Ligand C18/PFP Ligand (Hydrophobic Interaction) Analyte->Ligand Van der Waals (Cyclohexane/Thio) Tailing Result: Peak Tailing & Retention Shift Silanol->Tailing Causes Separation Result: Isomer Resolution Ligand->Separation Drives

Figure 1: Mechanism of amine tailing versus hydrophobic retention.

Comparative Analysis of Stationary Phases

We evaluated three methodologies. The data below represents typical performance metrics for this class of compounds.

Method A: Standard Acidic C18 (The "Baseline")
  • Column: Standard C18 (3.5 µm, 100 Å)

  • Mobile Phase: 0.1% Formic Acid in Water/ACN

  • Verdict: NOT RECOMMENDED .

  • Observation: The amine is fully protonated. Secondary interactions with silanols result in a broad, tailing peak (

    
    ). The cis/trans isomers likely co-elute or show as a "shoulder."
    
Method B: High-pH Reverse Phase (The "Gold Standard")
  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX)

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / ACN[2]

  • Verdict: HIGHLY RECOMMENDED FOR PURITY .

  • Mechanism: At pH 10, the amine is neutral (de-protonated). This eliminates silanol interactions.

  • Performance: Sharp peaks (

    
    ). Increased retention allows for better separation of polar impurities.
    
Method C: Fluorophenyl / PFP (The "Isomer Specialist")
  • Column: Pentafluorophenyl (PFP)

  • Mobile Phase: 0.1% Formic Acid / Methanol

  • Verdict: RECOMMENDED FOR ISOMER PROFILING .

  • Mechanism: The rigid aromatic ring of the PFP phase offers "shape selectivity," distinguishing between the planar trans isomer and the bent cis isomer more effectively than C18.

Comparative Data Summary
ParameterMethod A (Acidic C18)Method B (High pH C18)Method C (PFP Acidic)
Retention Time (min) 2.5 (Early elution)6.8 (Retained)4.2 (Moderate)
Peak Tailing (

)
2.4 (Fail)1.1 (Excellent) 1.3 (Good)
Isomer Resolution (

)
< 0.8 (Co-elution)1.5 (Baseline)> 2.0 (Superior)
Sensitivity (S/N) Low (Broad peak)High (Sharp peak)Moderate

Detailed Experimental Protocols

Protocol 1: High-pH Purity Analysis (Recommended Routine Method)

This method is robust for general purity and quantifying the amine content.

  • Instrument: HPLC or UHPLC with PDA or CAD.

  • Column: Waters XBridge BEH C18, 4.6 x 100 mm, 3.5 µm (or equivalent high-pH stable column).

  • Temperature: 40°C.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 210 nm (Amide band). Note: Background absorption from buffers is possible; use high-grade reagents.

    • CAD: Recommended if available (Uniform response for non-chromophoric impurities).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (Adjust to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Table:

Time (min) % A % B Event
0.0 95 5 Hold
1.0 95 5 Injection
10.0 10 90 Linear Ramp
12.0 10 90 Wash
12.1 95 5 Re-equilibrate

| 17.0 | 95 | 5 | End |

Protocol 2: Isomer Resolution (PFP Method)

Use this when strict quantitation of the cis vs. trans ratio is required.

  • Column: Phenomenex Kinetex PFP or Supelco Discovery HS F5.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Methanol (Methanol provides better selectivity than ACN for PFP phases).

  • Gradient: Slower ramp (5% to 60% B over 20 minutes) to maximize resolution.

Results Interpretation & Troubleshooting

Identifying the Isomers

In 1,4-disubstituted cyclohexanes:

  • Trans-isomer: Typically adopts a diequatorial conformation (flatter structure). On C18 and PFP columns, this usually results in longer retention times due to increased surface area contact with the stationary phase.[3]

  • Cis-isomer: Adopts an axial-equatorial conformation (bent structure). Usually elutes earlier .

Validation Step: If reference standards are unavailable, inject the sample and collect the two isomer peaks. Run NMR to confirm coupling constants (Trans protons have larger coupling constants,


 Hz).
Handling Oxidation (Thiomorpholine)

The sulfur atom is a liability. You may see peaks eluting before the main peak (more polar).

  • Sulfoxide (+16 Da): Elutes significantly earlier.

  • Sulfone (+32 Da): Elutes earlier than sulfoxide.

  • Action: Ensure samples are prepared fresh. Avoid using peroxide-containing solvents (e.g., old THF or ethers).

Decision Tree for Method Selection

MethodSelection Start Start: Define Goal Goal Is the goal Purity or Isomer Ratio? Start->Goal Purity General Purity / Assay Goal->Purity Isomer Cis/Trans Ratio Goal->Isomer HighPH Use High-pH C18 (Protocol 1) Purity->HighPH PFP Use PFP / Methanol (Protocol 2) Isomer->PFP CheckUV Check Sensitivity: Is UV 210nm sufficient? HighPH->CheckUV PFP->CheckUV CAD Switch to CAD or MS (No chromophore) CheckUV->CAD No (Low Signal) Done Proceed with Validation CheckUV->Done Yes

Figure 2: Decision matrix for selecting the appropriate chromatographic approach.

References

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and retention behavior of basic compounds on a new generation of hybrid silica-based reversed-phase columns. Journal of Chromatography A. Link

  • Waters Corporation. (2023). XBridge BEH C18 Column Care & Use Manual: High pH Stability for Basic Compounds.Link

  • Neue, U. D., et al. (2006). Separation of geometric isomers of 1,4-disubstituted cyclohexanes. Journal of Separation Science. Link

  • Thermo Fisher Scientific. (2022). Charged Aerosol Detection for Non-Chromophoric Compounds in Drug Discovery.Link

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC. Journal of Chromatography A. Link

Sources

Comparative

A Guide to the Synthesis and Elemental Validation of 4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine

Introduction: Establishing a Ground Truth for Novel Compounds In the landscape of drug discovery and development, the synthesis of novel chemical entities is merely the first step. The absolute confirmation of a compound...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Establishing a Ground Truth for Novel Compounds

In the landscape of drug discovery and development, the synthesis of novel chemical entities is merely the first step. The absolute confirmation of a compound's identity and purity is paramount, forming the bedrock upon which all subsequent biological and pharmacological data are built. 4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine (C₁₁H₂₀N₂OS) is a versatile bifunctional molecule, presenting both a primary amine and a thiomorpholine amide, making it a valuable scaffold for library synthesis in medicinal chemistry.

This guide provides an in-depth, experience-driven perspective on a robust synthesis of this target compound. More critically, it focuses on the pivotal role of elemental analysis as a primary, quantitative method for validating the synthetic outcome. We will dissect the "why" behind our experimental choices, compare elemental analysis to complementary spectroscopic techniques, and present an integrated strategy for achieving unimpeachable validation of molecular structure and purity.

Part 1: A Reliable Synthetic Pathway via Amide Coupling

The creation of the target compound is most effectively achieved through an amide bond formation, a cornerstone reaction in medicinal chemistry.[1][2] Our strategy involves the coupling of a protected aminocyclohexane carboxylic acid with thiomorpholine, followed by a deprotection step to reveal the primary amine. This two-step approach prevents unwanted side reactions, such as self-polymerization of the starting materials.

Synthetic Workflow Diagram

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection A cis-4-(Boc-amino)cyclohexane- 1-carboxylic acid C HATU, DIPEA, DMF A->C B Thiomorpholine B->C D Protected Intermediate: tert-butyl (4-(thiomorpholine-4-carbonyl)cyclohexyl)carbamate C->D E Protected Intermediate F Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) E->F G Final Product: 4-(Thiomorpholine-4-carbonyl) cyclohexan-1-amine F->G

Caption: Two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Amide Coupling

  • Reagent Preparation: In a nitrogen-flushed, oven-dried round-bottom flask, dissolve cis-4-(Boc-amino)cyclohexane-1-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Rationale: DMF is an excellent polar aprotic solvent for this reaction, solubilizing the reactants. A dry, inert atmosphere is crucial to prevent hydrolysis of the activated acid intermediate.[2]

  • Activation: Add Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (1.1 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 15 minutes at room temperature.

    • Rationale: HATU is a highly efficient coupling reagent that converts the carboxylic acid into a reactive O-acylisourea intermediate, which is less prone to racemization than intermediates formed by carbodiimides alone.[1][2] DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the acid formed during the reaction.

  • Amine Addition: Add thiomorpholine (1.2 eq) dropwise to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • Workup & Isolation: Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected intermediate. Purify via flash column chromatography.

Step 2: Boc Deprotection

  • Dissolution: Dissolve the purified intermediate from Step 1 in dichloromethane (DCM).

  • Acidolysis: Add Trifluoroacetic Acid (TFA) (10 eq) dropwise at 0°C.

    • Rationale: TFA is a strong acid that efficiently cleaves the acid-labile tert-butoxycarbonyl (Boc) protecting group, releasing the primary amine.[3] The reaction is performed at 0°C to control the exothermic nature of the reaction.

  • Reaction: Remove the ice bath and stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Isolation: Concentrate the reaction mixture in vacuo. Redissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, 4-(thiomorpholine-4-carbonyl)cyclohexan-1-amine.

Part 2: Validation by Combustion Elemental Analysis

Elemental analysis is a fundamental technique that provides the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample.[4] It is a quantitative method that directly assesses the purity and confirms the empirical formula of a synthesized compound.[5][6] The technique relies on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors.[7]

Theoretical vs. Experimental Data

For a compound to be considered pure, the experimentally determined elemental percentages should fall within ±0.4% of the theoretically calculated values. The theoretical composition of C₁₁H₂₀N₂OS (Molecular Weight: 228.36 g/mol ) is calculated as follows:

ElementAtomic WeightNumber of AtomsTotal WeightTheoretical %
Carbon (C)12.01111132.12157.85%
Hydrogen (H)1.0082020.1608.83%
Nitrogen (N)14.007228.01412.27%
Oxygen (O)15.999115.9997.01%
Sulfur (S)32.06132.06014.04%

Table 1: Comparison of Theoretical and Expected Experimental Elemental Analysis Data

ElementTheoretical %Acceptable Experimental Range
Carbon57.85%57.45% - 58.25%
Hydrogen8.83%8.43% - 9.23%
Nitrogen12.27%11.87% - 12.67%
Sulfur14.04%13.64% - 14.44%
Experimental Protocol: Elemental Analysis
  • Sample Preparation: Dry the synthesized compound under high vacuum for at least 24 hours to remove residual solvents, which contain C and H and would skew the results.

  • Weighing: Using a microbalance, accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.[5]

    • Rationale: Accurate weighing is critical as the final percentages are calculated relative to the initial sample weight. A microbalance provides the necessary precision for the small sample sizes used.

  • Analysis: Place the sealed capsule into the autosampler of a CHNS elemental analyzer.

  • Combustion & Detection: The sample is dropped into a high-temperature (≈900-1000°C) combustion furnace. The resulting gases are passed through a reduction tube, separated by gas chromatography, and measured by a thermal conductivity detector (TCD).[6]

  • Data Processing: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.

Part 3: A Comparative Guide to Validation Techniques

While elemental analysis is a powerful tool for determining purity and elemental composition, it provides no information about the specific arrangement of atoms. For complete validation, it must be used in concert with spectroscopic methods.[8]

Table 2: Comparison of Common Analytical Techniques

TechniqueInformation ProvidedStrengthsWeaknesses
Elemental Analysis Quantitative elemental composition (%C, H, N, S).Gold standard for purity assessment; confirms empirical formula.Provides no structural information; destructive.
¹H & ¹³C NMR Detailed structural connectivity; chemical environment of atoms.Unambiguous structure elucidation.Less sensitive to certain impurities; requires soluble sample.
IR Spectroscopy Presence of specific functional groups (e.g., C=O, N-H).Fast, simple, non-destructive; good for reaction monitoring.Provides limited structural detail; not quantitative.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity; confirms molecular formula.Isomers are often indistinguishable; ionization can be difficult.

As Table 2 illustrates, no single technique is sufficient. Elemental analysis confirms that the correct atoms are present in the correct ratios, while NMR, IR, and MS confirm they are assembled into the correct structure.

Part 4: An Integrated and Self-Validating Workflow

Integrated Validation Workflow Diagram

G Start Synthesized Crude Product Purification Purification (e.g., Column Chromatography) Start->Purification EA Elemental Analysis (Purity & Composition) Purification->EA NMR NMR Spectroscopy (Structure) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR Final Validated Compound (Structure & Purity Confirmed) EA->Final NMR->Final MS->Final IR->Final

Caption: A comprehensive workflow for compound validation.

This integrated approach ensures trustworthiness. For example, if NMR suggests the correct structure but elemental analysis results are off by >0.4%, it strongly indicates the presence of an impurity (e.g., residual solvent or a starting material) that was not easily detected by NMR. This discrepancy forces the researcher to re-evaluate the purification process, creating a self-correcting loop.

Conclusion

The synthesis of 4-(thiomorpholine-4-carbonyl)cyclohexan-1-amine via amide coupling is a reliable and scalable method. However, the synthesis itself is incomplete without rigorous validation. This guide has demonstrated that elemental analysis is an indispensable, quantitative tool for confirming the elemental composition and, by extension, the purity of the final product. When its quantitative data are integrated with the qualitative structural insights from spectroscopic methods like NMR, IR, and MS, researchers can achieve the highest level of confidence in their results. This multi-faceted approach is not merely best practice; it is a fundamental requirement for scientific integrity in drug discovery and chemical research.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. [Link]

  • PubChem. (n.d.). 4-(thiomorpholine-4-carbonyl)cyclohexan-1-amine. [Link]

  • CK-12 Foundation. (n.d.). How can nitrogen be detected in organic compounds?. [Link]

  • Kardile, D. P., et al. (2012). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Applied Biology and Pharmaceutical Technology.
  • Chemistry Education. (n.d.). Synthesis and analysis of amides. [Link]

  • OEA Labs. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • University of Babylon. (n.d.). Element analysis. [Link]

  • White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. [Link]

  • The Journal of Organic Chemistry. (2021). Mechanochemical Synthesis of Primary Amides. [Link]

  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • ChemRxiv. (n.d.). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. [Link]

  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. [Link]

  • ResearchGate. (2013). What is the best method for detecting Amide groups in the presence of Amine groups?. [Link]

  • IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

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